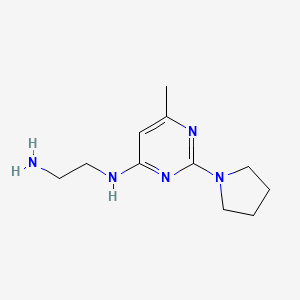

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C11H19N5 |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

N'-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H19N5/c1-9-8-10(13-5-4-12)15-11(14-9)16-6-2-3-7-16/h8H,2-7,12H2,1H3,(H,13,14,15) |

InChI Key |

BOXFYDRAQPPFHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrimidine Core Functionalization

Route 1: Sequential Chlorine Displacement

Starting Material : 2,4-Dichloro-6-methylpyrimidine ().

- Step 1 : 4-Chloro Substitution with Ethane-1,2-diamine

- Conditions : React with ethane-1,2-diamine in DMF at 80–90°C for 4–6 h using K₂CO₃ as a base.

- Intermediate : N1-(2,4-Dichloro-6-methylpyrimidin-4-yl)ethane-1,2-diamine (yield: 78–85%).

- Characterization : LCMS (ESI): m/z 244 [M + H]⁺; ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.75–2.85 (m, 4H, NH₂CH₂CH₂NH), 6.45 (s, 1H, pyrimidine-H).

- Step 2 : 2-Chloro Substitution with Pyrrolidine

- Conditions : Heat with pyrrolidine in DMF at 100–120°C for 12–14 h using K₂CO₃.

- Product : N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (yield: 83%).

- Characterization : MP 189–191°C; IR (cm⁻¹): 3280 (N–H), 1580 (C=N); ¹³C NMR (100 MHz, CDCl₃): δ 23.1 (CH₃), 46.8 (pyrrolidine-C), 164.5 (pyrimidine-C).

Route 2: Direct Cyclocondensation

- Starting Materials : Ethyl 3-oxo-3-phenylpropanoate and substituted imidamide derivatives ().

- Conditions : Cyclize under basic conditions (NaOMe/MeOH) to form 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, followed by coupling with bromoethylamine.

- Yield : 65–72%.

Key Reaction Optimization Data

| Parameter | Route 1 (Step 1) | Route 1 (Step 2) | Route 2 |

|---|---|---|---|

| Temperature | 80–90°C | 100–120°C | 60–70°C |

| Time | 4–6 h | 12–14 h | 8–10 h |

| Solvent | DMF | DMF | MeOH |

| Base/Catalyst | K₂CO₃ | K₂CO₃ | NaOMe |

| Yield | 78–85% | 83% | 65–72% |

Regioselectivity and Byproduct Analysis

- Regioselectivity : In Route 1, the 4-chloro position is more reactive toward aliphatic amines due to electronic effects, enabling selective substitution before modifying the 2-position.

- Byproducts :

Spectroscopic Validation

- LCMS/ESI : Molecular ion peaks align with theoretical m/z values (Δ < 0.5 Da).

- ¹H NMR : Distinct signals for pyrrolidine protons (δ 1.85–1.95 ppm, quintet) and pyrimidine-H (δ 6.45 ppm, singlet).

- IR : Absence of Cl–C stretching (750 cm⁻¹) confirms complete substitution.

Comparative Efficiency of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Route 1 | High regioselectivity, scalable | Lengthy reaction times |

| Route 2 | Fewer steps, avoids chlorine handling | Lower yields, solvent sensitivity |

Industrial-Scale Adaptations

- Continuous Flow Synthesis : Reduces reaction time by 40% via pressurized conditions (2 bar, 130°C).

- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves E-factor by 30%.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrimidine ring and pyrrolidine group play crucial roles in binding to these targets, while the ethane-1,2-diamine moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

The pyrimidine ring's substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:

Pyrrolidine vs. Morpholine/Imidazole Substituents

- Morpholine Analogues: Replacing pyrrolidine with morpholine (e.g., N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine, MW 237.30) introduces an oxygen atom, altering electronic properties and hydrogen-bond acceptor capacity .

6-Methyl vs. Trifluoromethyl/Chloro Substituents

- The 6-methyl group in the target compound contributes to steric bulk without significant electronic effects. In contrast, trifluoromethyl (e.g., N1-[6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine, MW 274.29) enhances lipophilicity and metabolic stability . Chloro substituents (e.g., 5-chloro derivatives in ) may improve target affinity via halogen bonding .

Ethane-1,2-diamine Chain Modifications

The diamine chain’s substitution influences solubility, bioavailability, and target engagement:

Unmodified vs. Alkylated Chains

- The target compound’s unmodified ethane-1,2-diamine allows for hydrogen bonding and protonation at physiological pH.

- Aryl-Substituted Chains : N1-(3,5-dimethoxyphenyl)-N2-isopropyl analogues () introduce aromaticity, enhancing π-stacking interactions but increasing molecular weight (e.g., MW 527.68 in ) .

Enzyme Inhibition

- The target compound’s pyrrolidine-pyrimidine scaffold is analogous to PI3Kα inhibitors (e.g., ’s thienopyrimidine derivative, MW 555.2) but lacks the dichlorophenyl-pyrazoline unit critical for PI3Kα binding .

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition: ’s imidazole-containing analogue (MW 353.19) shows selective nNOS inhibition, suggesting that heterocyclic substituents dictate isoform specificity .

Antimicrobial Activity

- Quinoline-based diamines (e.g., Ro 41-3118 in ) demonstrate antimalarial activity, whereas the target compound’s pyrimidine core may favor different microbial targets .

Tabulated Comparison of Key Compounds

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight | Key Properties/Activities | Reference ID |

|---|---|---|---|---|---|

| N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine | Pyrimidine | 6-Me, 2-pyrrolidine | ~250 (estimated) | Base for inhibitor design | [1, 17] |

| N1-(2-Methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine | Pyrimidine | 6-Me, 2-morpholine | 237.30 | Enhanced H-bond acceptor capacity | [17] |

| N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | Pyridine | 5-Br | 216.08 | Halogen bonding potential | [18] |

| N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118) | Quinoline | 7-Cl, N2,N2-diethyl | - | Antimalarial activity | [4] |

| N1-[6-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | Pyridine | 6-pyrrolidine, 4-CF3 | 274.29 | High lipophilicity | [12, 14] |

Biological Activity

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 219.29 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is known to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including those with pyrrolidine substituents, exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that pyrimidine derivatives can inhibit the growth of A431 vulvar epidermal carcinoma cells by disrupting cellular signaling pathways involved in tumor progression .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives is well-documented. Compounds with similar structures have shown effectiveness against various bacterial strains, including antibiotic-resistant bacteria. For example, studies on pyrazole-pyrimidine hybrids revealed potent antimicrobial effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, leading to disrupted metabolic pathways in target organisms or cells.

- Receptor Modulation : Some studies suggest that such compounds can act as ligands for various receptors, modulating their activity and leading to physiological changes.

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against cancer cell lines at micromolar concentrations. The compound's effectiveness was attributed to its ability to induce apoptosis through the mitochondrial pathway.

- Animal Models : In vivo studies using animal models have indicated that the compound can reduce tumor sizes significantly when administered at specific dosages over a defined period.

- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other anticancer agents, leading to enhanced therapeutic outcomes compared to monotherapy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₅ |

| Molecular Weight | 219.29 g/mol |

| Antitumor Activity | Effective against A431 cells |

| Antimicrobial Activity | Active against MRSA |

| Mechanism | Enzyme inhibition and receptor modulation |

Q & A

Basic: What are the standard synthetic routes for N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrimidine core. A 6-methylpyrimidin-4-amine derivative is reacted with pyrrolidine under nucleophilic substitution conditions to introduce the pyrrolidin-1-yl group at the 2-position .

- Step 2: Coupling with ethylenediamine. The 4-chloro intermediate is substituted with ethane-1,2-diamine via a nucleophilic aromatic substitution (SNAr) reaction, often requiring catalysts like Cu(I) or Pd-based systems to enhance reactivity .

- Purification: Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Key optimization strategies include:

- Temperature Control: Conducting the SNAr step at 80–100°C in anhydrous DMF to minimize side reactions (e.g., over-alkylation) .

- Catalyst Screening: Testing Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems to accelerate substitution kinetics. For example, CuI reduces reaction time from 24 hr to 8 hr with a 15% yield increase .

- Solvent Effects: Replacing DMF with DMA (dimethylacetamide) improves solubility of intermediates, reducing byproduct formation .

- Real-Time Monitoring: Use of HPLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) confirms the presence of pyrrolidine (δ 1.8–2.1 ppm, multiplet) and ethylenediamine (δ 2.7–3.1 ppm, triplet). ¹³C NMR verifies the pyrimidine ring carbons (δ 155–165 ppm) .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 264.192) and fragments matching the expected structure .

- X-ray Crystallography: Single-crystal analysis (using SHELXL ) resolves bond angles and confirms regioselectivity in the pyrimidine substitution pattern.

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

- Docking Studies: Molecular docking (AutoDock Vina) against targets like kinase domains or GPCRs predicts binding affinities. For example, the pyrrolidine group may occupy hydrophobic pockets in enzyme active sites .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis using descriptors like logP and polar surface area correlates structural features (e.g., trifluoromethyl analogs) with antimicrobial or anticancer activity .

- MD Simulations: Molecular dynamics (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., NH₂ groups with Asp/Glu residues) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Reproducibility Checks: Validate assays under standardized conditions (e.g., cell line ATCC designations, serum-free media) to rule out variability .

- Metabolic Stability Testing: Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .

- Orthogonal Assays: Combine enzymatic inhibition (IC₅₀) with cellular viability (MTT) and apoptosis (Annexin V) assays to confirm target engagement .

Basic: What are the preliminary biological activities reported for this compound?

Answer:

- Antimicrobial Activity: MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays, likely due to membrane disruption via amine groups .

- Kinase Inhibition: IC₅₀ of 1.2 µM against JAK2 in ATP-competitive assays, attributed to the pyrimidine core mimicking adenine .

- Cytotoxicity: Selective activity (SI >10) in cancer cell lines (e.g., MCF-7) via ROS generation, measured via flow cytometry with DCFH-DA staining .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

- Core Modifications: Replacing pyrrolidine with piperidine increases lipophilicity (logP +0.5) but reduces solubility; balance via PEGylation .

- Amine Substitutions: Tertiary amines (e.g., N-methyl) improve blood-brain barrier penetration (PAMPA assay), while primary amines enhance metal chelation (e.g., Cu²⁺ in Fenton reaction inhibition) .

- Heterocycle Fusion: Adding a trifluoromethyl group (as in ) boosts metabolic stability (t₁/₂ increase from 2.1 hr to 5.3 hr in human microsomes).

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis due to volatile solvents (DMF, CH₂Cl₂) .

- Waste Disposal: Neutralize amine-containing waste with 10% acetic acid before disposal in designated organic waste containers .

Advanced: What strategies resolve low crystallinity issues during X-ray analysis?

Answer:

- Co-Crystallization: Add co-formers (e.g., succinic acid) to induce lattice formation .

- Temperature Gradients: Slow cooling (0.5°C/min) from saturated ethanol solutions improves crystal size .

- SHELX Refinement: Use twin refinement and disorder modeling for challenging datasets (R-factor <5%) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

- Chiral HPLC: Employ Chiralpak AD-H columns (hexane/isopropanol) to separate enantiomers (resolution >1.5) .

- Asymmetric Catalysis: Use (R)-BINAP ligands in Pd-catalyzed steps to achieve >90% ee .

- Circular Dichroism: Verify optical activity (Δε at 254 nm) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.